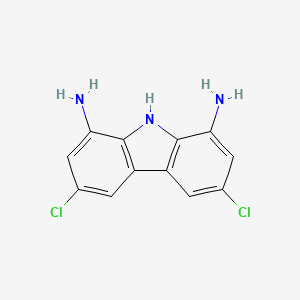

1,8-Diamino-3,6-dichloro-9H-carbazole

Description

Contextualization within Modern Carbazole (B46965) Chemistry and its Derivatives

Carbazole, a heterocyclic aromatic compound, is characterized by its rigid, planar structure and electron-rich nature, which imparts favorable photophysical and electronic properties. researchgate.net Modern carbazole chemistry focuses on the functionalization of the carbazole core at its various positions to tune its electronic characteristics and to introduce new functionalities. mdpi.com This derivatization allows for the creation of a wide array of materials, including conductive polymers, components for organic light-emitting diodes (OLEDs), and fluorescent probes. mdpi.comrsc.org

The subject of this article, 1,8-Diamino-3,6-dichloro-9H-carbazole, is a strategically substituted carbazole. The introduction of amino and chloro groups at specific positions on the carbazole skeleton is a key aspect of its chemical identity and utility. These substitutions are not random; they are deliberately designed to modulate the compound's reactivity and its potential for forming highly organized supramolecular structures.

Academic Significance of Diamino-Dichloro Substitution Patterns for Chemical Synthesis and Material Science Precursors

The specific substitution pattern of 1,8-diamino and 3,6-dichloro groups on the carbazole framework is of high academic significance for several reasons. The amino groups at the 1 and 8 positions provide reactive sites for further chemical modifications, such as the formation of amides, imines, or ureas. This bifunctionality allows the compound to act as a monomer or a core unit in the synthesis of larger, more complex molecules.

The chlorine atoms at the 3 and 6 positions play a crucial role in modulating the electronic properties of the carbazole ring. As electron-withdrawing groups, they influence the electron density distribution across the molecule, which in turn affects its photophysical and electrochemical behavior. Furthermore, these chloro substituents can enhance the acidity of the NH protons of the amino groups, which is a key factor in the design of anion receptors. This strategic placement of both electron-donating amino groups and electron-withdrawing chloro groups creates a unique electronic environment that is highly sought after in the development of precursors for material science.

Overview of Research Trajectories for the Compound

The primary research trajectory for this compound is its application as a pivotal building block in the field of supramolecular chemistry, particularly for the construction of anion receptors and fluorescent sensors. nih.gov Researchers have successfully utilized this compound to create a variety of receptors that can selectively bind with specific anions. The diamino groups serve as the foundation for constructing a binding cavity, while the dichloro substitution helps to fine-tune the binding affinity and selectivity.

Derivatives of 1,8-diamino-3,6-dichlorocarbazole have been shown to be effective in recognizing and sensing anions, which is a field of growing importance due to the role of anions in biological and environmental systems. nih.gov While the majority of the research has focused on this area, the inherent properties of this compound suggest potential for its use as a monomer in the synthesis of novel polymers with tailored electronic and photophysical properties, although this remains a less explored avenue of research. The foundational work on its derivatives, however, firmly establishes this compound as a valuable and versatile platform for the development of advanced functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl2N3 |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

3,6-dichloro-9H-carbazole-1,8-diamine |

InChI |

InChI=1S/C12H9Cl2N3/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H,15-16H2 |

InChI Key |

CNFVKGGACWQHPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Cl)N)N)Cl |

Synonyms |

1,8-diamino-3,6-dichlorocarbazole |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1,8 Diamino 3,6 Dichloro 9h Carbazole

Multi-Step Synthetic Pathways from Carbazole (B46965) Precursors

A common and well-established route to 1,8-diamino-3,6-dichloro-9H-carbazole involves a three-step sequence starting from carbazole: regioselective halogenation, site-specific nitration, and subsequent reduction of the nitro groups.

Regioselective Halogenation Strategies

The initial step in the synthesis from carbazole is the protection of the electronically rich 3 and 6 positions through halogenation, typically chlorination. This directs subsequent electrophilic substitution to the desired 1 and 8 positions. The high reactivity of carbazole at the 3 and 6 positions makes this regioselective dichlorination a critical and efficient step. nih.gov

One effective method involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent in a suitable solvent like dichloromethane. amazonaws.com Another common reagent for this transformation is N-chlorosuccinimide (NCS). google.com The reaction conditions for these halogenation strategies are summarized in the table below.

Table 1: Regioselective Chlorination of Carbazole

| Chlorinating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfuryl Chloride (SO2Cl2) | Dichloromethane | 0°C to Room Temp. | ~61% | amazonaws.com |

| N-Chlorosuccinimide (NCS) | Dimethylformamide | 0°C to Room Temp. | Not specified | google.com |

Alternatively, commercially available 3,6-dichlorocarbazole (B1220011) can be used as the starting material, bypassing this initial halogenation step. sigmaaldrich.comfishersci.cafishersci.com

Site-Specific Nitration to Yield 3,6-dichloro-1,8-dinitrocarbazole

With the 3 and 6 positions blocked by chlorine atoms, the subsequent electrophilic nitration occurs selectively at the 1 and 8 positions of the 3,6-dichlorocarbazole core. This site-specific dinitration is a key step in ensuring the correct substitution pattern of the final product.

A widely employed nitrating agent for this transformation is a mixture of 100% nitric acid and acetic anhydride (B1165640), which generates acetyl nitrate (B79036) in situ. researchgate.net The reaction is typically carried out in a mixture of acetic acid and acetic anhydride. amazonaws.com Careful control of the reaction temperature and the stoichiometry of the reagents is crucial to optimize the yield of the desired 1,8-dinitro product and minimize the formation of mononitrated byproducts. researchgate.net

Table 2: Site-Specific Nitration of 3,6-Dichlorocarbazole

| Nitrating Agent | Solvent System | Temperature | Reference |

|---|---|---|---|

| 100% Nitric Acid / Acetic Anhydride | Acetic Acid / Acetic Anhydride | Not specified | amazonaws.comresearchgate.net |

Catalytic Reduction of Nitro Groups to Amino Functionalities

The final step in this multi-step synthesis is the reduction of the two nitro groups of 3,6-dichloro-1,8-dinitrocarbazole to the corresponding amino functionalities, yielding the target compound, this compound. A variety of reducing agents and catalytic systems can be employed for this transformation.

Catalytic hydrogenation is a common and efficient method. The use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a well-established procedure for the reduction of aromatic nitro groups. researchgate.netcommonorganicchemistry.com Other catalytic systems, such as Raney nickel, can also be used and may be preferred in cases where dehalogenation is a concern. commonorganicchemistry.com Besides catalytic hydrogenation, other reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media are also effective for the reduction of nitro groups. commonorganicchemistry.com

Table 3: Catalytic Reduction of 3,6-dichloro-1,8-dinitrocarbazole

| Reducing Agent / Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|

| H2 / 10% Pd/C | Not specified | Common and efficient method for nitro group reduction. | researchgate.net |

| H2 / Raney Nickel | Not specified | Alternative to Pd/C, can be useful to avoid dehalogenation. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl2) | Not specified | Mild method, tolerant of other reducible groups. | commonorganicchemistry.com |

| Iron (Fe) / Acidic Media | Not specified | Mild and selective reduction of nitro groups. | commonorganicchemistry.com |

Palladium-Catalyzed Synthetic Routes

Palladium catalysts play a crucial role not only in the final reduction step of the multi-step synthesis but also offer alternative synthetic strategies. The versatility of palladium catalysis allows for the development of efficient and selective transformations.

Palladium-Catalyzed Reduction of Nitro Groups

As mentioned previously, palladium-on-carbon is a highly effective catalyst for the hydrogenation of nitro groups. researchgate.net The efficiency and selectivity of palladium catalysts in reducing aromatic nitro compounds are well-documented. ua.esnih.gov This method is often preferred due to its high yields and relatively clean reaction profiles. The choice of solvent and reaction conditions can be tuned to optimize the reduction process.

Palladium-Catalyzed Hydrodechlorination in Concurrent Reduction

While the goal is to synthesize the dichlorinated diamino carbazole, it is important to be aware of the potential for palladium-catalyzed hydrodechlorination, which is the removal of chlorine atoms. nih.gov In some synthetic contexts, particularly in the synthesis of the non-chlorinated analogue 1,8-diaminocarbazole, a one-pot palladium-catalyzed reaction is utilized to concurrently reduce the nitro groups and remove the chlorine atoms. This highlights the dual catalytic capability of palladium.

However, in the synthesis of this compound, hydrodechlorination is an undesired side reaction. The reaction conditions for the nitro group reduction must be carefully controlled to minimize or prevent the loss of the chloro substituents. The choice of catalyst, solvent, and hydrogen source can influence the selectivity between nitro reduction and hydrodechlorination. For instance, the use of milder reducing agents in conjunction with a palladium catalyst might favor the reduction of the nitro groups while leaving the C-Cl bonds intact. The potential for hydrodechlorination underscores the importance of optimizing reaction parameters to achieve the desired selectively substituted product.

Utility of Pd/C in Aminocarbazole Synthesis

Palladium on carbon (Pd/C) stands out as a crucial and effective catalyst in the synthesis of aminocarbazoles, particularly in the final reduction step to yield the target diamine. Its primary utility lies in the hydrogenation of nitro groups to amines. The synthesis of this compound is achieved through the reduction of its precursor, 3,6-dichloro-1,8-dinitro-9H-carbazole. This transformation is commonly performed using a 10% Pd/C catalyst under a hydrogen atmosphere. researchgate.net

This catalytic system is not only efficient for the reduction of the nitro groups but can also be involved in more complex, one-pot procedures. For instance, a palladium-catalyzed reaction has been developed that simultaneously reduces the nitro groups and performs hydrodechlorination, converting 3,6-dichloro-1,8-dinitrocarbazole into 1,8-diaminocarbazole. thieme-connect.com The versatility of Pd/C is further demonstrated by its widespread use in various reduction reactions within organic synthesis, often showing high chemoselectivity. mdpi.com For example, it has been successfully used in the hydrogenation of aryl nitriles to form primary amines without affecting other functional groups like esters and amides. mdpi.com

Scalable and Chromatography-Free Synthesis Approaches

The development of scalable and chromatography-free synthetic routes is paramount for the practical application of this compound as a building block. A significant advancement in this area is the establishment of a one-pot, multigram synthesis that avoids chromatographic purification. thieme-connect.com This approach is particularly valuable as it streamlines the production process, reduces solvent waste, and lowers costs.

Table 1: Overview of a Scalable Synthesis Route

| Step | Starting Material | Key Reagents | Product | Purification Method | Scale |

| 1 | Carbazole | Chlorinating Agent | 3,6-Dichloro-9H-carbazole | Crystallization | Large Scale |

| 2 | 3,6-Dichloro-9H-carbazole | Nitrating Agent (e.g., Acetyl Nitrate) | 3,6-Dichloro-1,8-dinitro-9H-carbazole | Filtration | Large Scale |

| 3 | 3,6-Dichloro-1,8-dinitro-9H-carbazole | H₂, 10% Pd/C | This compound | Crystallization | Multigram |

This table is a generalized representation based on synthetic strategies described in the literature. researchgate.netthieme-connect.com

Challenges in Synthesis and Strategies for Selectivity Control

The synthesis of this compound is fraught with challenges, primarily concerning the control of selectivity during key chemical transformations.

Regioselectivity in Electrophilic Aromatic Substitution

A major hurdle in the synthesis is controlling the position of substitution on the carbazole ring. The carbazole nucleus is highly susceptible to electrophilic aromatic substitution, with a strong preference for positions 3 and 6. thieme-connect.comrsc.org Direct nitration of unsubstituted carbazole, for example, yields a mixture of 3,6-dinitro- and 1,6-dinitrocarbazole, with no formation of the desired 1,8-dinitro isomer. thieme-connect.com

To overcome this, a protecting group strategy is employed. The most reactive positions (3 and 6) are first blocked by chlorination. researchgate.netthieme-connect.com With these positions occupied, subsequent electrophilic nitration is directed to the next available positions, 1 and 8, leading to the formation of the required 3,6-dichloro-1,8-dinitro-9H-carbazole intermediate. researchgate.netthieme-connect.com This strategic use of chlorination as a directing tool is fundamental to the successful synthesis of the target molecule.

Selective Reduction of Dinitro-precursors

The reduction of the 3,6-dichloro-1,8-dinitro-9H-carbazole precursor presents its own set of challenges. The goal is to selectively reduce the two nitro groups to amino groups without affecting the chlorine substituents or causing other unwanted side reactions.

Catalytic hydrogenation using Pd/C is a highly effective method for this transformation. researchgate.net However, the conditions must be carefully controlled to ensure complete reduction of both nitro groups while maintaining the integrity of the rest of the molecule. Alternative reducing agents for polynitro compounds, such as sodium polysulfide in what is known as the Zinin reduction, can offer different selectivity profiles. stackexchange.com The choice of reducing agent and reaction conditions is critical; for instance, in some systems, the least sterically hindered nitro group is reduced preferentially. stackexchange.com The development of milder and more selective reduction methods, such as iron-catalyzed reductions using organosilanes, also presents potential strategies for improving this step. rsc.org

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and ensuring the high purity of the final product requires careful optimization of all reaction steps. For the nitration step, factors such as temperature and the precise ratio of the substrate to nitric acid and acetic anhydride must be meticulously controlled to favor the desired dinitro product over mono-nitro or other byproducts. researchgate.net

Furthermore, the stability of the final product, this compound, must be considered. The related 1,8-diaminocarbazole is known to be susceptible to aerial oxidation, which can lead to decomposition and the formation of colored impurities. thieme-connect.com To maximize yield and purity, it is often necessary to use deoxygenated solvents and to handle the product under an inert atmosphere. thieme-connect.com Purification of the final compound frequently relies on optimized crystallization procedures to obtain high-quality, crystalline material. thieme-connect.com

Exploration of Alternative Precursors and Synthetic Pathways

While the pathway from 3,6-dichlorocarbazole is well-established, research into alternative precursors and synthetic routes continues to open new avenues for the synthesis of functionalized carbazoles. One alternative strategy involves using different protecting or directing groups at the 3 and 6 positions. For example, a similar synthetic approach has been used to create 1,8-diamino-3,6-dicyano-9H-carbazole, starting from 3,6-dicyanocarbazole. researchgate.netresearchgate.net

Broader explorations in carbazole synthesis have uncovered numerous other potential pathways, although they have not been specifically applied to this compound. These methods include:

Tandem Reactions: Palladium-catalyzed tandem reactions that combine C-H amination and arylation in a one-pot synthesis from anilines and 1,2-dihaloarenes. mdpi.comorganic-chemistry.org

Cyclization Reactions: The Tauber carbazole synthesis, which involves the cyclization of biphenyl (B1667301) compounds, offers regioselective access to various substituted carbazoles. google.com Other methods include the cyclization of diphenylamines or the reaction of 3-triflato-2-pyrones with alkynyl anilines for complete regiochemical control. oregonstate.edu

C-H Amination: Intramolecular C-H amination of N-substituted 2-amidobiphenyls or the use of sulfilimines as nitrene precursors represents a modern approach to forming the carbazole core. nih.gov

These alternative methodologies, while more general, provide a rich toolbox for synthetic chemists and may inspire novel, more efficient routes to this compound and its derivatives in the future.

Utilization of Other Carbazole-based Synthons

The synthesis of this compound often originates from the readily available and inexpensive parent heterocycle, 9H-carbazole. This approach involves a multi-step functionalization of the carbazole core, strategically introducing the required chloro and amino groups. The general methodology leverages the reactivity of the carbazole nucleus at specific positions to build the desired substitution pattern.

A prominent and scalable synthetic route begins with the functionalization of the carbazole skeleton to create a key intermediate, 3,6-dichloro-1,8-dinitrocarbazole. This precursor already contains the necessary chloro substituents at the 3 and 6 positions and nitro groups at the 1 and 8 positions, which can then be converted to the target amino groups.

The initial steps typically involve electrophilic substitution reactions on the carbazole ring. Halogenation, often using an N-halosuccinimide, can install the chloro groups. For instance, processes similar to the bromination of carbazole using N-bromosuccinimide (NBS) in a solvent like DMF can be adapted for chlorination. mdpi.comlmaleidykla.lt This is followed by nitration to introduce the nitro groups at the C-1 and C-8 positions.

The crucial final step is the simultaneous reduction of the two nitro groups of the 3,6-dichloro-1,8-dinitrocarbazole intermediate. This transformation is commonly achieved through catalytic hydrogenation. A highly effective method involves a one-pot, palladium-catalyzed reduction of the nitro groups. researchgate.net This process efficiently converts the dinitro compound into the desired this compound. This specific diamino-carbazole derivative is noted as a valuable building block for constructing anion receptors. nih.gov

The use of carbazole-based precursors is fundamental to creating a variety of functionalized derivatives. researchgate.net The carbazole scaffold's electronic properties and the ability to introduce diverse functional groups make it a versatile starting point for complex molecules. nih.govnih.gov

Table 1: Synthetic Pathway from 9H-Carbazole to this compound

| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Purpose | Reference |

| 1 | 9H-Carbazole | Chlorinating Agent (e.g., NCS), Nitrating Agent (e.g., HNO₃/H₂SO₄) | 3,6-dichloro-1,8-dinitrocarbazole | Introduction of chloro and nitro functional groups onto the carbazole core. | researchgate.net |

| 2 | 3,6-dichloro-1,8-dinitrocarbazole | Palladium Catalyst (e.g., Pd/C), Reducing Agent (e.g., H₂) | This compound | Reduction of the nitro groups to primary amino groups. | researchgate.net |

This strategic functionalization, starting from a simple carbazole synthon, represents a logical and scalable approach to synthesizing the target compound, which serves as a key precursor for more complex molecular structures like anion sensors. rsc.org

Derivatization and Advanced Functionalization Strategies

Chemical Transformations of Amino Groups for Supramolecular Architectures

The amino groups at the 1,8-positions of the carbazole (B46965) core are powerful hydrogen bond donors and serve as key points for derivatization. Their conversion into other functional groups like amides, ureas, and sulfonamides is a common strategy to create sophisticated receptors for anions and other guest molecules. thieme-connect.com

The transformation of the 1,8-diamino groups into bis-amide functionalities is a well-established strategy for constructing highly effective anion receptors. The synthesis of bis-amide derivatives of 1,8-diamino-3,6-dichlorocarbazole has been described as a route to create receptors with remarkable affinity and selectivity for oxyanions, such as acetate (B1210297) and dihydrogen phosphate (B84403), even in competitive solvents like DMSO containing water. nih.gov

These diamidocarbazole derivatives function as fluorescent "turn-on" sensors. nih.gov For example, the binding of anions like H₂PO₄⁻ and AcO⁻ can lead to a significant increase in fluorescence intensity, in some cases more than 15-fold. nih.gov The binding properties and sensor efficacy can be systematically tuned by altering the side arms of the amide groups. nih.gov Despite a weaker affinity for chloride, some of these diamidocarbazole compounds have demonstrated notable activity as chloride transporters across lipid bilayers. nih.gov The general synthetic versatility of the 1,8-diamidocarbazole unit makes it a highly promising platform for developing new anion sensors and transporters. nih.gov

Similarly, thioamide derivatives are known to exhibit strong hydrogen bonding capabilities, and 1,8-diaminocarbazole-based thioamides show exceptionally high affinity for Y-shaped oxyanions. thieme-connect.com

Urea (B33335) and thiourea (B124793) moieties are privileged structures in supramolecular chemistry due to their excellent hydrogen-bonding donor capabilities. Incorporating these groups onto the 1,8-diaminocarbazole framework leads to potent anion receptors. The rigid carbazole skeleton pre-organizes the urea or thiourea groups, creating a convergent binding pocket that is geometrically suited for specific anions. thieme-connect.com

Derivatives of 1,8-diaminocarbazole featuring urea and thiourea functionalities demonstrate exceptionally high affinity for Y-shaped oxyanions like carboxylates and phosphates. thieme-connect.com By linking the urea moiety at the 1 and 8 positions of the carbazole, host systems can be created that possess both chromogenic and fluorogenic signaling units, allowing for multimodal detection of anions. researchgate.net

The versatile amino groups of 1,8-diaminocarbazole can be readily converted into sulfonamides and guanidines to further expand its functional repertoire. thieme-connect.com Carbazole-based sulfonamides have been synthesized and evaluated as anion receptors, with some designs forming macrocyclic structures capable of selective ion binding. researchgate.netrsc.orgrsc.org For instance, macrocycles incorporating carbazole and bis-sulfonamide groups have shown strong and selective binding to fluoride (B91410) and carboxylate ions in highly polar solvents. researchgate.net The binding affinity and selectivity of these sulfonamide-based receptors can be modulated by the choice of linkers used in the macrocycle's construction. researchgate.netrsc.org Furthermore, novel carbazole sulfonamide derivatives have been investigated as potent anticancer agents. nih.gov

Guanidine derivatives represent another important class of functionalization. The guanidinium (B1211019) group, being positively charged under physiological pH, can engage in strong electrostatic and hydrogen-bonding interactions. General synthetic methods for the guanylation of amines are well-established and can be applied to 1,8-diamino-3,6-dichloro-9H-carbazole. organic-chemistry.orgorganic-chemistry.org These methods include reactions with guanylating reagents like di(imidazole-1-yl)methanimine or using metal-catalyzed approaches. organic-chemistry.orgnih.gov The resulting bis-guanidinium carbazole derivatives hold potential for applications in anion recognition and as biologically active molecules.

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The electronic properties of the this compound core can be systematically modulated by introducing additional substituents, particularly at the 3- and 6-positions after the removal or replacement of the chloro groups. This strategy is crucial for tuning the molecule's photophysical properties and its affinity for guest molecules.

The introduction of strongly electron-withdrawing groups (EWGs) such as cyano (–CN) and nitro (–NO₂) at the 3- and 6-positions of the 1,8-diaminocarbazole skeleton is a key strategy for developing colorimetric anion sensors. researchgate.net The synthesis of these precursors allows for their subsequent conversion into receptors, such as diamides, where the electronic perturbation from the EWGs enhances the sensing capabilities. researchgate.net

The synthesis of 9H-carbazole-3,6-dicarbonitrile can be achieved from 3,6-dibromocarbazole (B31536) via catalytic cyanation. mdpi.com A similar strategy can be envisioned starting from the this compound precursor, involving a palladium-catalyzed cyanation reaction. The resulting 3,6-dicyano substitution significantly alters the electron density of the carbazole ring, which can be leveraged for sensing applications. For instance, 3,6-dicyanocarbazole has been explored as a redox shuttle for protecting high-voltage Li-Ion batteries due to its modified electronic properties. mdpi.com

Similarly, 3,6-dinitro derivatives are synthesized through nitration of the carbazole core. rsc.org The nitration of 3,6-dicyanocarbazole to produce 3,6-dicyano-1,8-dinitrocarbazole has been successfully scaled up, providing a key intermediate for further functionalization. nih.gov These dinitro compounds serve as precursors for di-amino derivatives through reduction, or for dicarboxylic acids via hydrolysis, which can then be converted into a variety of esters. rsc.orgnih.gov The strong electron-withdrawing nature of the nitro groups significantly impacts the carbazole's chromophore and its interaction with anions. researchgate.net

Beyond cyano and nitro groups, other substituents can be introduced to modulate the properties of the carbazole core. A notable strategy involves replacing the 3,6-dichloro substituents with mildly electron-withdrawing ester groups. researchgate.netnih.govrsc.org This modification has been shown to improve anion binding affinities and significantly enhance the solubility of the resulting receptors, a crucial factor for practical applications, without negatively affecting their fluorescent response. nih.govrsc.org

The synthesis of these ester-substituted building blocks involves a multi-step process, often starting from the hydrolysis of a 3,6-dicyano-1,8-dinitrocarbazole intermediate to a dicarboxylic acid, followed by esterification. nih.gov The resulting ester-substituted diamidocarbazole receptors exhibit improved solubility and a strong "turn-ON" fluorescent response to specific anions like dihydrogen phosphate, even in partially aqueous environments. nih.govrsc.org The synthetic versatility allows for the creation of a new generation of diaminocarbazole building blocks for constructing advanced fluorescent anion receptors with finely tuned properties. nih.govrsc.org

Data Tables

Table 1: Functionalization of 1,8-Diamino Group of Carbazole Core This interactive table summarizes the derivatives formed from the amino groups of this compound and their primary applications.

| Derivative Class | Functional Group | Key Application | Research Finding | Citation |

|---|---|---|---|---|

| Amide | -NH-C(=O)R | Anion Sensing & Transport | Forms selective receptors for oxyanions; acts as a fluorescent "turn-on" sensor. | nih.gov |

| Thioamide | -NH-C(=S)R | Anion Recognition | Shows exceptionally high affinity for Y-shaped oxyanions. | thieme-connect.com |

| Urea | -NH-C(=O)NHR | Anion Recognition | Creates potent receptors for carboxylates and phosphates due to strong H-bonding. | thieme-connect.comresearchgate.net |

| Thiourea | -NH-C(=S)NHR | Anion Recognition | Similar to ureas, forms highly affine receptors for oxyanions. | thieme-connect.com |

| Sulfonamide | -NH-S(=O)₂R | Anion Sensing, Medicinal | Used in macrocycles for selective ion binding; derivatives show anticancer activity. | researchgate.netnih.gov |

Table 2: Impact of Substituents at 3,6-Positions on Carbazole Properties This interactive table details the effects of various substituents at the 3- and 6-positions on the properties of the carbazole scaffold.

| Substituent | Type | Impact on Properties | Primary Application | Citation |

|---|---|---|---|---|

| Cyano (-CN) | Strong EWG | Alters electron density, enhances chromophoric properties. | Colorimetric anion sensors, redox shuttles. | researchgate.netmdpi.com |

| Nitro (-NO₂) | Strong EWG | Significantly perturbs the carbazole chromophore. | Precursor for colorimetric sensors and other functional derivatives. | researchgate.netnih.gov |

| Ester (-COOR) | Mild EWG | Improves anion affinity and significantly enhances solubility. | Fluorescent anion receptors with improved performance. | researchgate.netnih.govrsc.org |

Conjugation and Polymerization Approaches

The presence of two primary amino groups on the this compound molecule opens up numerous avenues for its incorporation into polymeric structures, leading to materials with potentially interesting optical and electronic properties.

Electropolymerization to Form Conducting Polymers

While the direct electropolymerization of this compound has not been extensively documented in the literature, the general principles of carbazole electropolymerization suggest a feasible pathway to forming conducting polymer films. The process typically involves the electrochemical oxidation of the carbazole monomer to form radical cations, which then couple to form dimers and subsequently higher oligomers and polymers that deposit on the electrode surface.

Incorporation into Conjugated Polymer Architectures

A more controlled approach to harnessing the properties of this compound is its incorporation into well-defined conjugated polymer architectures through polycondensation reactions. The diamino functionality allows it to serve as a monomer in the synthesis of various polymer classes, including polyamides and polyimides.

Polycondensation of the diamine with various dianhydrides or diacyl chlorides can yield high-performance polymers. vt.eduresearchgate.netmdpi.comresearchgate.net For instance, reaction with a dianhydride would proceed via a two-step process, initially forming a poly(amic acid) intermediate, which can then be thermally or chemically cyclized to the final polyimide. vt.edu These polyimides would feature the carbazole unit integrated into the polymer backbone, potentially imparting high thermal stability and unique photophysical properties.

The synthesis of polyamides through the reaction of this compound with dicarboxylic acid chlorides would be another viable strategy. nih.gov The resulting polyamides would have the carbazole moiety as a recurring unit, and their properties could be tuned by the choice of the dicarboxylic acid comonomer.

A hypothetical polycondensation reaction is presented in the table below:

| Reactant A | Reactant B | Resulting Polymer Class | Potential Properties |

| This compound | Pyromellitic dianhydride | Polyimide | High thermal stability, good mechanical properties, potential for charge transport |

| This compound | Terephthaloyl chloride | Polyamide | Good thermal resistance, potential for fluorescence and sensing applications |

Metal-Catalyzed C-H Functionalization of Carbazole Frameworks for Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including carbazoles. chim.itnih.gov Transition metal catalysis, particularly with palladium, has been instrumental in achieving regioselective C-H activation and subsequent bond formation. nih.govresearchgate.netresearcher.life While specific studies on the C-H functionalization of this compound are scarce, the extensive research on other carbazole derivatives provides a strong basis for predicting its reactivity.

The carbazole nucleus possesses several C-H bonds that could potentially be functionalized. The amino groups in the target molecule are expected to act as directing groups, guiding the metal catalyst to the ortho C-H positions (C2 and C7). However, the presence of the chloro substituents at C3 and C6 will electronically deactivate the ring, potentially making C-H activation more challenging compared to unsubstituted carbazole.

Palladium-catalyzed C-H arylation is a well-established method for creating C-C bonds. nih.govnih.gov In a typical reaction, a carbazole derivative is coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand. For this compound, it is conceivable that C-H arylation could be directed to the 2 and 7 positions. The reaction conditions would need to be carefully optimized to overcome the deactivating effect of the chloro groups.

A summary of potential palladium-catalyzed C-H functionalization reactions is provided in the table below:

| Reaction Type | Potential Reagents | Catalyst/Ligand System | Expected Product |

| C-H Arylation | Aryl bromide, Aryl iodide | Pd(OAc)₂, P(o-tol)₃ | 2,7-Diaryl-1,8-diamino-3,6-dichloro-9H-carbazole |

| C-H Alkenylation | Alkene | Pd(OAc)₂, Ligand | 2,7-Dialkenyl-1,8-diamino-3,6-dichloro-9H-carbazole |

| C-H Acylation | Acyl chloride | Pd(OAc)₂, Norbornene | 2,7-Diacyl-1,8-diamino-3,6-dichloro-9H-carbazole |

The successful C-H functionalization of this compound would provide a versatile platform for the synthesis of a wide range of novel carbazole derivatives with tailored electronic and photophysical properties for applications in organic electronics, sensors, and other advanced materials. Further experimental work is necessary to explore these promising synthetic avenues.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-Ray Crystallographic Studies of the Compound and its Complexes

X-ray crystallography offers definitive proof of molecular structure, providing precise coordinates of atoms in the solid state. This technique has been instrumental in characterizing the carbazole (B46965) framework and its interaction with other molecules.

The unique architecture of the 1,8-diamino-3,6-dichlorocarbazole scaffold makes it an excellent building block for the construction of anion receptors. nih.gov The diamino groups at the 1 and 8 positions can be functionalized, for instance, into amide groups, creating a pre-organized cavity suitable for binding anions. X-ray diffraction studies on complexes formed between such carbazole-based receptors and anions would reveal the precise binding mode. These studies typically show the anion held securely within the receptor's cavity, illustrating the specific host-guest relationship. The carbazole unit acts as a rigid spacer, positioning the binding groups (like amide N-H protons) for effective interaction with the guest anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. It is particularly valuable for investigating the mechanisms of molecular recognition and binding events.

To quantify the strength of the interaction between a host molecule derived from 1,8-diamino-3,6-dichloro-9H-carbazole and a guest anion, ¹H NMR titration is a commonly employed technique. nih.gov This method involves adding increasing amounts of the anion (as a salt, e.g., tetrabutylammonium (B224687) chloride) to a solution of the carbazole-based receptor and monitoring the changes in the ¹H NMR spectrum.

The protons on the receptor that are involved in binding the anion, typically the amide N-H protons, show significant downfield shifts in their resonance signals upon addition of the guest. This deshielding effect is a direct consequence of hydrogen bond formation. By plotting the change in the chemical shift of these protons against the concentration of the added anion, a binding isotherm is generated. This data can then be fitted to a suitable binding model (e.g., 1:1 or 1:2) to calculate the association constant (Kₐ), which is a quantitative measure of the binding affinity.

Table 1: Representative ¹H NMR Titration Data This table is illustrative, based on typical results for such systems.

| Analyte | Host Compound Protons | Initial Chemical Shift (δ, ppm) | Final Chemical Shift (δ, ppm) | Association Constant (Kₐ, M⁻¹) |

|---|---|---|---|---|

| Chloride (Cl⁻) | Amide N-H | 7.50 | 10.20 | ~1500 |

Note: The specific values can vary depending on the solvent and the exact structure of the receptor.

While ¹H and ¹³C NMR are standard tools, advanced NMR techniques provide deeper insights. ipb.pt For heterocyclic systems like carbazoles, ¹⁵N NMR spectroscopy can be particularly informative, as the nitrogen atoms are key components of the core structure and the binding sites. spectrabase.com In the solid state, techniques like ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can be used to study the electronic environment of the nitrogen atoms in both the free receptor and its complexes. rsc.org This can reveal changes in the hybridization and charge distribution upon anion binding. Though challenging due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these methods offer a direct probe into the nitrogen atoms' involvement in hydrogen bonding and coordination. numberanalytics.com

The primary spectroscopic signature of the intermolecular interaction between a this compound-derived receptor and an anion is the significant downfield shift of the amide N-H proton signals in the ¹H NMR spectrum. nih.gov This shift is a direct result of the formation of N-H···anion hydrogen bonds, which reduces the electron density around the proton, causing it to resonate at a lower field. The magnitude of this shift often correlates with the strength of the hydrogen bond and, consequently, the stability of the complex. Other protons on the carbazole scaffold near the binding site may also experience smaller shifts, providing additional evidence of the interaction and helping to map the binding pocket. These clear and measurable changes in the NMR spectrum serve as unambiguous evidence of molecular recognition and complex formation in solution. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Phenomena

UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within carbazole-based molecules. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states, providing information about the electronic structure of the molecule. For derivatives of "this compound," this technique is particularly useful for monitoring changes in the electronic environment upon interaction with other chemical species, such as anions.

The carbazole chromophore makes its derivatives well-suited for studying anion binding using UV-Vis spectroscopy. mdpi.com When receptors derived from "this compound" interact with anions, noticeable changes in their UV-Vis absorption spectra occur. These changes are a direct result of the formation of hydrogen bonds between the receptor and the anion, which alters the electronic distribution within the chromophore.

For instance, the addition of various anions (as their tetrabutylammonium salts) to solutions of diamide (B1670390) receptors derived from 3,6-dicyano- and 3,6-dinitro-1,8-diaminocarbazole in a DMSO and water mixture leads to distinct changes in the absorbance bands between 300 and 600 nm. mdpi.com The interaction with anions such as acetate (B1210297) (AcO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) can cause significant shifts in the absorption spectra, sometimes resulting in a color change visible to the naked eye. researchgate.netresearchgate.net This colorimetric response is a key feature for their use as anion sensors. mdpi.com

The titration of these receptors with anions allows for the quantification of the binding strength. For example, UV-Vis titration has been used to determine the association constants for complexes formed between carbazole-based receptors and various oxyanions. rsc.org The magnitude of the spectral shift and the appearance of new absorption bands can indicate the nature and strength of the receptor-anion interaction. In some cases, highly basic anions can induce deprotonation of the receptor, leading to more pronounced color changes. researchgate.netrsc.org

Table 1: Observed UV-Vis Spectral Changes in Carbazole Derivatives Upon Anion Binding

| Carbazole Derivative System | Interacting Anion(s) | Solvent System | Observed Spectral Changes | Reference(s) |

| Diamide of 3,6-dicyano-1,8-diaminocarbazole | PhCOO⁻, H₂PO₄⁻ | DMSO + 0.5% H₂O | Changes in absorbance between 300 and 600 nm. | mdpi.comresearchgate.net |

| Diamide of 3,6-dinitro-1,8-diaminocarbazole | PhCOO⁻, H₂PO₄⁻ | DMSO + 0.5% H₂O | Vivid color and fluorescence changes. | researchgate.net |

| 1,8-Bis(amido)carbazole derivative (R1) | SO₄²⁻, H₂PO₄⁻ | DMSO + 0.5% H₂O | Appearance of new absorbance maxima at 309 and 392 nm with sulfate (B86663) (deprotonation). No deprotonation with dihydrogen phosphate. | rsc.org |

| Schiff-base of 3,6-dichloro-9H-carbazole-1,8-diamine | Cl⁻, Br⁻, AcO⁻, H₂PO₄⁻ | Not specified | Formation of 1:1 complexes with all studied anions. | researchgate.net |

The UV-Vis absorption spectrum of a carbazole derivative is intrinsically linked to its electronic structure. The core carbazole unit is a π-conjugated system, and modifications to this system through the introduction of substituents can significantly alter the absorption properties. scholarena.com The positions and intensities of absorption bands are determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Introducing electron-withdrawing or electron-donating groups to the carbazole scaffold modifies the energy levels of the HOMO and LUMO. aip.org For example, attaching electron-withdrawing groups, such as chloro, cyano, or nitro groups at the 3 and 6 positions, can lower the energy of the LUMO, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum. mdpi.com This shift can move the absorption bands towards or into the visible region, which is desirable for creating colorimetric sensors. mdpi.comresearchgate.net Conversely, electron-donating groups can raise the HOMO energy level, also potentially causing a red-shift. aip.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental UV-Vis data. scholarena.com These calculations can predict the electronic transition energies and oscillator strengths, providing a deeper understanding of the nature of the observed absorption bands (e.g., π-π* or n-π* transitions). aip.orgmdpi.com Studies have shown that for carbazole and its derivatives, absorption bands in the UV region can be attributed to π-π* transitions within the conjugated system. mdpi.comemu.edu.tr The correlation between the experimental spectra and theoretical calculations helps to elucidate the electronic structure and predict the optical properties of new carbazole-based materials. scholarena.comaip.org

Photoluminescence (PL) Spectroscopy for Excited State Dynamics

Photoluminescence (PL) spectroscopy, which encompasses fluorescence and phosphorescence, is a powerful technique for studying the excited-state properties of molecules. For derivatives of "this compound," which often possess a strong fluorophore, PL spectroscopy is crucial for understanding their behavior upon photoexcitation and their potential as fluorescent sensors.

The fluorescence of carbazole-based receptors can be modulated by interactions with anions. mdpi.com These changes in fluorescence intensity or wavelength provide a sensitive mechanism for anion detection. The binding of an anion to the receptor can either quench (decrease) or enhance (increase) the fluorescence.

For example, a model receptor derived from a 1,8-diaminocarbazole building block with ester substituents demonstrated a selective "turn-on" fluorescent response for dihydrogen phosphate in competitive, partially aqueous solutions. rsc.org In the presence of various anions, the fluorescence spectra of this receptor showed a significant enhancement only upon the addition of dihydrogen phosphate. rsc.org This selectivity is highly valuable for developing sensors that can detect specific anions in complex environments.

The mechanism of fluorescence change upon anion binding can vary. It can be due to the alteration of the electronic properties of the fluorophore through hydrogen bonding, which affects the radiative and non-radiative decay pathways of the excited state. In some cases, anion-induced deprotonation of the receptor leads to the formation of a new species with different and often stronger emissive properties. researchgate.net The analysis of these fluorescence changes through titration experiments allows for the determination of binding constants and the elucidation of the sensing mechanism. d-nb.info

The inherent chromophoric and fluorophoric nature of the carbazole scaffold makes it an excellent platform for designing molecules with specific optical properties. d-nb.info The positions of substituents on the carbazole ring, as well as the nature of these substituents, play a critical role in tuning the absorption and emission characteristics.

Derivatives of "this compound" are designed to leverage these properties. The diamino substitution at the 1 and 8 positions provides a convergent cleft for guest binding, while the chloro groups at the 3 and 6 positions act as electron-withdrawing groups that modify the electronic and binding properties. mdpi.com Introducing different functional groups, such as amides, ureas, or Schiff bases, at the amino positions further functionalizes the molecule, creating specific binding sites and influencing the photophysical response. researchgate.netrsc.org

Research has focused on synthesizing new generations of 1,8-diaminocarbazole building blocks with various substituents to improve properties like solubility, anion affinity, and fluorescent response. rsc.org For instance, adding ester substituents at the 3 and 6 positions has been shown to enhance solubility and anion affinities without diminishing the fluorescent properties. researchgate.net The study of how these structural modifications affect the π-conjugated system and the resulting absorption and emission spectra is fundamental to the rational design of new functional materials. scholarena.comemu.edu.tr

Table 2: Photophysical Data for a Representative Carbazole-Based Fluorescent Sensor

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Observed Anion Selectivity | Reference(s) |

| Receptor R1 (1,8-diamidocarbazole with ester substituents) | 324 | ~400 | Not specified | "Turn-on" fluorescence for H₂PO₄⁻ | rsc.org |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of "this compound" and its derivatives. CV provides information about the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the molecule. This data is complementary to that obtained from spectroscopic methods and is crucial for understanding the electronic structure and for applications in electronic devices or as redox-active sensors.

In the context of anion sensing, cyclic voltammetry can be used to monitor the changes in the redox potentials of a receptor upon binding to an anion. The binding of an electron-rich anion to the receptor can make the molecule more difficult to oxidize, resulting in a shift of the oxidation potential. These shifts can be used to confirm the binding process and to quantify the strength of the interaction. researchgate.net

Furthermore, the HOMO and LUMO energy levels estimated from CV can be correlated with the optical band gap determined from UV-Vis spectroscopy. researchgate.net This correlation provides a more complete picture of the molecule's electronic properties. For instance, studies on carbazole-based diporphyrins have used CV to confirm the small HOMO-LUMO gaps that were initially suggested by near-infrared absorption spectroscopy. rsc.org This integrated approach of using both spectroscopic and electrochemical techniques is essential for the thorough characterization of these complex organic molecules.

Study of Redox Processes and Electron Transfer Mechanisms

The redox behavior of carbazole and its derivatives is fundamental to their application in electronic and optoelectronic materials. The oxidation of the carbazole nucleus typically proceeds via the formation of a radical cation. The stability and subsequent reaction pathways of this intermediate are heavily influenced by the nature and position of substituents on the carbazole ring.

In the case of this compound, the redox processes are governed by the interplay of its electron-donating amino groups and electron-withdrawing chloro groups. The amino groups at the 1 and 8 positions increase the electron density of the π-system, which is expected to lower the energy required for oxidation compared to the unsubstituted carbazole core. Conversely, the chloro groups at the 3 and 6 positions are deactivating and electron-withdrawing, which tends to make oxidation more difficult. The presence of the N-H proton provides an additional reaction site, allowing for potential coupling reactions at the nitrogen atom. researchgate.net

For many carbazole derivatives, the oxidation process can lead to dimerization or polymerization. researchgate.net The most likely coupling sites on the carbazole core are the 3, 6, and 9 (nitrogen) positions. However, with substituents already present at the 3 and 6 positions, the reactivity of the radical cation of this compound would be directed elsewhere.

Furthermore, studies on analogous 3,6-diaminocarbazole derivatives have revealed their capacity for photoinduced electron transfer (PET). kobe-u.ac.jp Upon photoexcitation, these molecules can form a charge transfer (CT) state, significantly enhancing their reducing power and enabling them to act as potent photosensitizers. kobe-u.ac.jp The lowest-energy excitation in such substituted carbazoles can be ascribed to a charge transfer transition, for instance from the carbazole unit to an attached functional group. kobe-u.ac.jp

Table 1: Influence of Substituents on Carbazole Redox Mechanisms

| Substituent Type | Position(s) | Electronic Effect | Influence on Redox Process | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | 1, 8 | Electron-Donating | Lowers oxidation potential; increases electron density on the carbazole core. | kobe-u.ac.jp |

| Chloro (-Cl) | 3, 6 | Electron-Withdrawing | Increases oxidation potential; can be eliminated during follow-up reactions to allow coupling. | researchgate.net |

| N-H (Pyrrolic) | 9 | Protic Site | Allows for N-N coupling or deprotonation, influencing polymerization pathways. | researchgate.net |

| N-Alkyl/Aryl | 9 | Steric/Electronic | Prevents N-N coupling, often leading to a stable, reversible one-electron oxidation to a radical cation. | researchgate.net |

Determination of Oxidation Potentials in Polymeric Forms

The electrochemical properties of polymers derived from carbazole monomers are critical for their performance in applications such as organic electronics, energy storage, and electrocatalysis. mdpi.comresearchgate.net The oxidation potential of the polymer is directly influenced by the chemical structure of the monomer unit. The introduction of electron-withdrawing or electron-donating groups onto the carbazole scaffold is a key strategy for tuning the polymer's redox characteristics for specific functions. mdpi.com

For a polymer synthesized from this compound, the oxidation potential would reflect the combined electronic effects of its substituents. The electron-donating amino groups would tend to lower the oxidation potential, making the polymer easier to oxidize. In contrast, the electron-withdrawing chloro groups would raise the oxidation potential. researchgate.net This balance is crucial; for instance, in designing materials for high-voltage batteries, a higher oxidation potential is desirable to ensure compatibility with cathode materials. mdpi.comresearchgate.net While the precise oxidation potential for poly(this compound) is not documented in the provided results, a qualitative assessment can be made by comparing its expected behavior to that of known polycarbazoles.

Table 2: Comparative Oxidation Potentials of Substituted Polycarbazoles

| Polymer/Monomer | Substituents | Reported Oxidation Potential | Qualitative Effect / Comment | Reference |

|---|---|---|---|---|

| Poly(N-vinylcarbazole) | N-vinyl | ~1.2 V vs. SCE | Baseline for N-substituted carbazole polymers. | researchgate.net |

| Polymer from 9-vinyl-9H-carbazole-3,6-dicarbonitrile | N-vinyl, 3,6-dicyano | Predicted to be increased | Strong electron-withdrawing -CN groups significantly raise the oxidation potential. | mdpi.comresearchgate.net |

| Poly(this compound) | 1,8-diamino, 3,6-dichloro | Not Reported | The final potential is a balance between the opposing effects of electron-donating amino groups and electron-withdrawing chloro groups. |

Vibrational Spectroscopy for Molecular Structure and Interactions (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides invaluable information on the molecular structure, bonding, and intermolecular interactions of carbazole derivatives. nih.govmdpi.com These methods are essential for confirming the successful synthesis of a target molecule like this compound by identifying the characteristic vibrational modes of its constituent functional groups. nih.gov

For this compound, the IR and Raman spectra would be expected to show a series of distinct bands corresponding to the vibrations of the carbazole core and its specific substituents. Key expected vibrations include the N-H stretching of the pyrrolic amine and the primary amino groups, C-H stretching from the aromatic rings, C=C stretching within the aromatic system, and the characteristic C-Cl stretching modes.

The analysis of these spectra is often enhanced by computational approaches, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. rsc.org These calculations aid in the precise assignment of experimental bands and can provide insight into molecular conformation and noncovalent interactions, such as hydrogen bonding involving the N-H groups. rsc.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Comment | Reference |

|---|---|---|---|---|

| N-H Stretch (pyrrolic) | Carbazole Ring | ~3400 | Characteristic of the N-H bond in the five-membered ring. | researchgate.net |

| N-H Stretch (amino) | -NH₂ | 3300 - 3500 | Typically appears as a pair of bands (symmetric and asymmetric). | |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Stretching vibrations of C-H bonds on the benzene (B151609) rings. | researchgate.net |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1620 | Multiple bands corresponding to skeletal vibrations of the aromatic rings. | researchgate.net |

| N-H Bend (amino) | -NH₂ | 1550 - 1650 | Scissoring vibration of the primary amino groups. | |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Vibration of the bond between the aromatic carbon and the amino nitrogen. | |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Characteristic vibration for chloro-substituted aromatic compounds. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational studies for carbazole-based systems, providing a favorable balance between accuracy and computational cost. It is widely used to investigate the electronic and structural properties of these molecules. arxiv.orgnih.gov

The first step in most computational analyses is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. researchgate.net For 1,8-Diamino-3,6-dichloro-9H-carbazole, the carbazole (B46965) core is a rigid and nearly planar system. nih.govresearchgate.net DFT methods, such as those employing the B3LYP functional, are used to calculate the precise bond lengths, bond angles, and dihedral angles of the ground-state structure. nih.govjnsam.com

This process is critical because the specific orientation of the 1,8-diamino groups is fundamental to the molecule's ability to act as a receptor. nih.govresearchgate.net The rigid carbazole skeleton helps to pre-organize the appended hydrogen bond donors, which is a key feature for effective molecular recognition. nih.govresearchgate.net Computational analysis confirms that the amino groups are positioned in a convergent manner, creating a well-defined binding cavity suitable for guest molecules, particularly anions. nih.govresearchgate.net

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level relates to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optoelectronic properties. scirp.orgirjweb.com

DFT calculations are routinely used to determine the energies of these orbitals for carbazole derivatives. jnsam.comnih.gov A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and is often associated with the molecule's ability to participate in charge-transfer interactions, which is crucial for its function in molecular sensors. scirp.orgirjweb.com For derivatives of 1,8-diaminocarbazole, substituents at the 3 and 6 positions—such as the electron-withdrawing chloro groups—can significantly modulate the HOMO and LUMO energy levels and, consequently, the electronic and photophysical properties of the molecule. nih.govnih.gov It is important to note, however, that the direct interpretation of Kohn-Sham orbital energies as the electronic band gap can be sensitive to the choice of the DFT functional. reddit.com

Table 1: Representative Frontier Orbital Energies for Carbazole-Based Compounds This table presents typical values for similar carbazole systems to illustrate the concept, as specific values for the title compound can vary with the computational method.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Carbazole-based Dye 1 | -6.65 | -1.82 | 4.83 |

| Imidazole Derivative | -6.30 | -1.81 | 4.49 |

Data sourced from studies on various heterocyclic and carbazole-based systems for illustrative purposes. scirp.orgirjweb.comresearchgate.net

The 1,8-diaminocarbazole scaffold, particularly with electron-withdrawing groups at the 3,6-positions, is an exceptional platform for the construction of anion receptors. nih.govresearchgate.netnih.govnih.gov DFT calculations are instrumental in predicting and rationalizing the anion binding capabilities of receptors derived from this compound. By modeling the host-guest complex, researchers can visualize the binding mode and quantify the interaction energy.

These studies show that the carbazole NH proton and the two NH₂ groups at the 1 and 8 positions form multiple hydrogen bonds with anionic guests. nih.govnih.gov DFT can be used to calculate the binding energies for a range of anions, predicting the receptor's selectivity. For instance, derivatives of this carbazole have shown high affinity for Y-shaped oxyanions such as dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻). nih.govnih.govrsc.org The calculations help explain this selectivity by revealing a complementary geometry and a strong network of hydrogen bonds between the receptor's binding pocket and the guest anion.

Molecular Dynamics Simulations for Host-Guest Interactions

While DFT is excellent for analyzing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. For host-guest chemistry involving this compound derivatives, MD simulations can model the entire binding process in a simulated solvent environment.

MD simulations could be used to:

Observe the conformational changes of the receptor upon approach of an anion.

Analyze the role of solvent molecules in mediating or competing with the binding interaction.

Calculate the binding free energy, a more comprehensive measure of binding affinity that includes entropic contributions, which are not captured in static DFT energy calculations.

Study the dynamics of anion transport through a lipid bilayer, a process for which some 1,8-diamidocarbazole derivatives have shown activity. nih.govuw.edu.plscispace.com

Mechanistic Computational Studies of Reaction Pathways and Intermediates

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For a molecule like this compound, which is often synthesized through multi-step procedures, DFT calculations can be used to map the potential energy surface of a reaction. researchgate.net This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them.

By calculating the activation energies (the energy barriers of the transition states), chemists can understand the feasibility of a proposed reaction pathway, rationalize the need for specific catalysts (e.g., palladium catalysis), and predict the formation of byproducts. researchgate.net Such studies provide a detailed, step-by-step picture of how chemical bonds are formed and broken during the synthesis or derivatization of the carbazole scaffold, offering guidance for optimizing reaction conditions to improve yields and purity.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The function of this compound in supramolecular chemistry is governed by non-covalent interactions (NCIs). nih.gov These weak forces, which include hydrogen bonds and π-π stacking, are critical for molecular recognition and self-assembly. nih.govnih.gov

Hydrogen Bonding: As established, hydrogen bonding is the primary force driving anion recognition in receptors derived from this compound. rsc.orgsemanticscholar.org The NH groups of the carbazole core and the 1,8-amino substituents act as hydrogen bond donors, forming strong interactions with electron-rich anions. nih.govnih.gov

π-π Stacking: The planar, aromatic carbazole core is susceptible to π-π stacking interactions. nih.gov In the solid state, these interactions can dictate the crystal packing arrangement, where carbazole units stack on top of one another. beilstein-journals.orgresearchgate.net The nature of these interactions can be influenced by the substituents on the carbazole ring. beilstein-journals.org

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) plots are used to analyze these interactions in detail. nih.govnih.govresearchgate.net QTAIM can identify bond critical points between interacting atoms, providing evidence of a hydrogen bond or other interaction. semanticscholar.orgnih.gov NCI plots visually represent weak interactions in 3D space, distinguishing between attractive (like hydrogen bonds and π-stacking) and repulsive forces. nih.govmdpi.com

Table 2: Key Non-Covalent Interactions and Computational Analysis Methods

| Type of Interaction | Description | Key Functional Groups Involved | Computational Analysis Method |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carbazole N-H, Amino N-H₂ | DFT, QTAIM, NBO, NCI Plots |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Carbazole aromatic system | DFT with dispersion correction, NCI Plots, Crystal structure analysis |

Applications in Supramolecular Chemistry and Molecular Recognition

Development of Anion Receptors and Transporters

The 1,8-diamino-3,6-dichloro-9H-carbazole framework is a promising building block for the creation of synthetic anion receptors and transporters. nih.gov The carbazole (B46965) moiety offers a unique combination of features: a rigid skeleton that allows for the preorganization of binding sites, a strong chromophore and fluorophore for signaling, and an acidic N-H group that can act as a potent hydrogen bond donor. nih.govresearchgate.net By attaching amide, urea (B33335), or other hydrogen-bonding groups to the 1,8-amino positions, researchers have developed a class of receptors with high affinity for anions. nih.govresearchgate.net

Introducing electron-withdrawing substituents, such as chlorine atoms at the 3 and 6 positions, enhances the acidity of the carbazole N-H proton and the appended binding groups, which can increase anion binding affinities by up to an order of magnitude. nih.gov Further modifications, such as adding dicyano or dinitro groups, have been shown to produce exceptionally active and deliverable chloride transporters. nih.gov These molecules are of significant interest for their potential to disrupt cellular ion gradients, a property with potential therapeutic applications. nih.govrsc.org

Mechanistic investigations have revealed that diamide (B1670390) derivatives of the carbazole scaffold typically function as mobile carriers to transport anions across lipid membranes. nih.gov Studies using large unilamellar vesicles (LUVs) have shown that these transporters facilitate a chloride/nitrate (B79036) (Cl⁻/NO₃⁻) exchange. nih.gov The process involves the receptor forming a 1:1 complex with a chloride anion on one side of the membrane, diffusing through the lipophilic bilayer, and releasing the anion on the other side. nih.gov This carrier mechanism is crucial for their function as anionophores. nih.gov

The binding process itself has been studied using various spectroscopic techniques. For instance, upon binding chloride, derivatives of 1,8-diaminocarbazole show significant downfield shifts for the C2-H and C7-H protons in NMR spectra, indicating a change in the electronic environment of the carbazole core. nih.gov

The geometry of the binding pocket, or "cleft," created by the carbazole skeleton and the appended recognition motifs is a critical determinant of anion affinity and selectivity. nih.gov The rigid nature of the carbazole backbone helps to pre-organize the hydrogen bond donors, reducing the entropic penalty of binding. nih.govresearchgate.net This structural rigidity is particularly effective for creating receptors with high affinity for Y-shaped oxyanions like carboxylates and phosphates. nih.govresearchgate.net

X-ray crystallography has provided detailed insights into the binding geometry. In the solid state, a chloride anion has been observed bound within the carbazole cleft, held in place by hydrogen bonds from the N-H groups. nih.gov However, the geometry also imposes constraints; studies suggest that the chloride anion is too small to form optimal hydrogen bonds simultaneously with both amide groups appended at the 1 and 8 positions, leading to asymmetric interactions. nih.gov This subtle interplay of size and geometry is a key factor that researchers can manipulate to achieve selectivity for different anions. nih.gov

Hydrogen bonding is the primary interaction driving anion recognition by this compound derivatives. nih.govmdpi.com These receptors feature multiple hydrogen bond donors, including the central carbazole N-H group and the N-H groups of the amide, urea, or other side chains attached to the 1,8-positions. nih.govresearchgate.net

Design of Colorimetric and Fluorescent Anion Sensors

The inherent spectroscopic properties of the carbazole unit make it an excellent platform for designing colorimetric and fluorescent anion sensors. nih.govresearchgate.netchemrxiv.org The carbazole core is a strong chromophore and fluorophore that is directly coupled to the anion binding sites. nih.govresearchgate.net This direct linkage allows the binding event to be transduced into a measurable optical signal, such as a change in color or fluorescence intensity. nih.govunica.it

Derivatives of 1,8-diamino-3,6-dichlorocarbazole are typically colorless. nih.gov However, by introducing strongly electron-withdrawing groups like nitro substituents in addition to the chloro groups, the absorption spectrum can be shifted into the visible region. nih.govchemrxiv.org This modification transforms the receptor into a colorimetric sensor that produces vivid, naked-eye detectable color changes in the presence of certain anions. nih.govresearchgate.net

The signaling mechanism in these sensors is often based on a change in the electronic properties of the carbazole system upon anion binding. There are several ways this can occur:

Proton Transfer: For highly acidic receptors (such as dinitro-substituted carbazoles) and basic anions (like acetate (B1210297) or dihydrogen phosphate), the dominant interaction can be deprotonation of the receptor. nih.govchemrxiv.org This proton transfer event significantly alters the electronic structure of the carbazole chromophore, leading to a dramatic change in its absorption spectrum and a visible color change. nih.govchemrxiv.org

Fluorescence Quenching/Enhancement: Anion binding can alter the fluorescence properties of the carbazole fluorophore. nih.govchemrxiv.org The interaction can lead to fluorescence quenching through processes like photoinduced electron transfer (PET) or enhancement by restricting intramolecular motion. acs.orgnih.gov For example, dinitro-substituted carbazole sensors exhibit changes in fluorescence upon the addition of basic anions. chemrxiv.org

Internal Charge Transfer (ICT): The "push-pull" electronic nature of some carbazole derivatives, where electron-donating amino groups are paired with electron-withdrawing substituents, can facilitate ICT. Anion binding can modulate the efficiency of this charge transfer, resulting in a shift in the absorption or emission wavelength. acs.org

Table 1: Anion Binding and Sensing Properties of Substituted 1,8-Diamidocarbazoles

| Substituent at 3,6-positions | Key Feature | Signaling Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| Dichloro | Enhanced anion affinity | Hydrogen Bonding | Shifts UV-vis spectra to edge of visible region | nih.gov |

| Dinitro | Colorimetric sensing, High acidity | Proton Transfer with basic anions | Vivid color and fluorescence changes | nih.govchemrxiv.org |

| Dicyano | Highly active anion transport | Hydrogen Bonding / Carrier Mechanism | High Cl⁻/NO₃⁻ exchange activity | nih.gov |

A particularly innovative application of these carbazole-based receptors is the development of pH-switchable anion transporters. nih.gov This functionality is highly desirable for potential medical applications, as it allows for targeted activity in specific cellular environments, such as the acidic microenvironment of cancer cells or organelles like lysosomes. nih.gov

The switching mechanism relies on the acidity of the receptor. By incorporating strongly electron-withdrawing groups, such as dinitro substituents, the acidity of the carbazole N-H protons is significantly increased. nih.govnih.govchemrxiv.org This results in a receptor that can be turned "on" or "off" by changes in the ambient pH. For example, a 3,6-dinitro-substituted diamidocarbazole was found to act as a pH-switchable transporter with an apparent pKa of 6.4. nih.gov At pH values below its pKa, the receptor is protonated and active, facilitating anion transport. At neutral or higher pH, it is deprotonated and inactive. This allows the transporter to be selectively activated in acidic conditions, offering a strategy to couple anion transport to proton gradients. nih.gov

Advanced Anion Recognition Studies

The rigid and pre-organized structure of this compound makes it an exceptional scaffold for the construction of sophisticated anion receptors. The strategic placement of amino groups at the 1 and 8 positions provides convergent hydrogen-bonding sites, which are crucial for effective anion coordination. The electron-withdrawing chloro substituents at the 3 and 6 positions enhance the acidity of the N-H protons of the carbazole core and the attached recognition units, thereby promoting stronger binding interactions with anions. researchgate.netnih.gov

Binding Affinity (K_a) Determination for Various Anions

While this compound itself is a foundational building block, detailed anion binding studies are typically performed on its derivatives, where the amino groups are functionalized to create more elaborate receptor cavities. These derivatives, often featuring amide, urea, or Schiff base moieties, exhibit impressive binding affinities for a range of anions.

For instance, a Schiff-base receptor synthesized from 1,8-diamino-3,6-dichlorocarbazole, namely N1,N8-bis[1H-pyrro-2-yl-methylidene]-3,6-dichloro-9H-carbazole-1,8-diamine, was shown to form 1:1 stoichiometric complexes with various anions. researchgate.net Similarly, bisamide derivatives of 1,8-diamino-3,6-dichlorocarbazole have been synthesized and their anion recognition properties extensively studied. rsc.org These studies reveal strong interactions with oxyanions in polar solvents like DMSO. jlu.edu.cn

The binding affinities (K_a in M⁻¹) for a representative 1,8-di(pyrrole-2-carboxamino)-3,6-dichlorocarbazole receptor in DMSO are presented below to illustrate the binding strength of this class of compounds.

| Anion | Binding Affinity (K_a) in M⁻¹ |

|---|---|

| H₂PO₄⁻ | Strong binding observed |

| AcO⁻ | Moderate binding observed |

| Cl⁻ | Weak binding observed |

Note: The table showcases qualitative binding observations for a derivative of this compound as specific Ka values for the parent compound are not detailed in the reviewed literature. The term "Strong" indicates a significant interaction, often accompanied by a distinct spectroscopic response. jlu.edu.cn

Selectivity Profiles for Monoatomic vs. Polyatomic Anions

Derivatives of this compound consistently demonstrate a marked selectivity for polyatomic anions, particularly those with a Y-shape geometry like oxyanions, over simple monoatomic anions. researchgate.net This selectivity is attributed to the pre-organized arrangement of hydrogen bond donors on the carbazole framework, which complements the geometry of polyatomic anions.

Studies on bisamide derivatives show a high affinity and selectivity for dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (AcO⁻), both of which are polyatomic. rsc.orgrsc.org In contrast, the affinity for monoatomic anions such as chloride (Cl⁻) and bromide (Br⁻) is considerably weaker. researchgate.netrsc.org For example, 1,8-di(pyrrole-2-carboxamino)-3,6-dichlorocarbazole exhibits strong binding and a notable fluorescence "turn-on" response specifically upon the addition of H₂PO₄⁻, allowing for its discrimination from other anions. jlu.edu.cn This pronounced selectivity underscores the potential of the this compound scaffold in the design of sensors for biologically and environmentally important polyatomic anions.

| Anion Type | Anion Example | Observed Affinity |

|---|---|---|

| Polyatomic (Oxyanion) | H₂PO₄⁻ | High |

| Polyatomic (Carboxylate) | AcO⁻ | High |

| Monoatomic | Cl⁻ | Low |

| Monoatomic | Br⁻ | Low |

Potential in Organocatalysis

The core structure of this compound holds potential for applications in organocatalysis, primarily as a precursor for the synthesis of more complex catalytic systems. The carbazole unit is a well-known electron-rich aromatic system, and the diamino functionality allows for the introduction of various catalytically active groups.